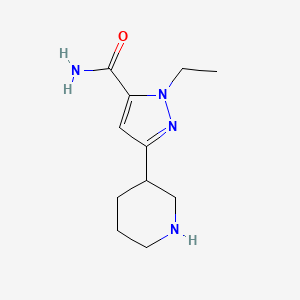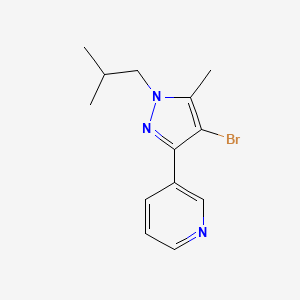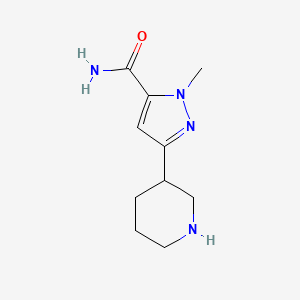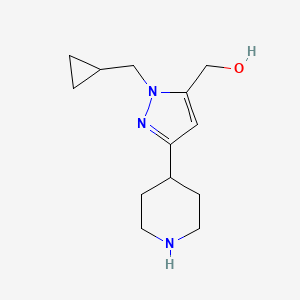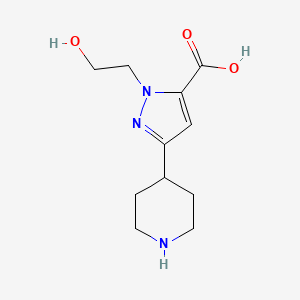
1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives have been synthesized for various purposes, including the exploration of their chemical properties and potential applications in materials science. For example, the synthesis and characterization of pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid demonstrate the versatility of these compounds in generating a wide range of chemical structures with potential utility in diverse scientific domains (Kasımoğulları & Arslan, 2010).
Structural and Spectral Investigations
The structural and spectral analysis of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insights into their molecular configurations and the implications for their chemical behavior and interaction with other substances. These investigations are crucial for understanding the potential applications of pyrazole compounds in pharmaceuticals, materials science, and organic chemistry (Viveka et al., 2016).
Nonlinear Optical Materials
Pyrazole derivatives have been evaluated for their optical nonlinearity, making them candidates for optical limiting applications. The study of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates showcases the potential of these compounds in the development of new materials for optical and electronic devices (Chandrakantha et al., 2013).
Coordination Polymers and Metal Organic Frameworks
The use of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for assembling metal coordination polymers indicates the utility of pyrazole derivatives in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies. The diversity of structures achievable through the use of these ligands underscores the adaptability and utility of pyrazole-based compounds in materials science (Cheng et al., 2017).
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Pyrazoles and carboxylic acids can interact with a variety of biological targets. For instance, some pyrazoles are known to interact with enzymes like cyclooxygenase, and receptors like cannabinoid receptors . Carboxylic acids can interact with various enzymes and receptors, often acting as inhibitors or activators .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrazoles often act by binding to the active site of an enzyme or receptor, thereby modulating its activity . Carboxylic acids can donate a proton (H+), which can lead to various biochemical reactions .
Biochemical Pathways
Pyrazoles and carboxylic acids can be involved in numerous biochemical pathways, depending on their specific targets. For example, pyrazoles that target cyclooxygenase can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Generally, both pyrazoles and carboxylic acids can be well absorbed and distributed in the body. They can be metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. For example, pyrazoles that inhibit cyclooxygenase can reduce the production of prostaglandins, thereby reducing inflammation and pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the ionization state of carboxylic acids can change with pH, which can affect their ability to interact with their targets .
properties
IUPAC Name |
2-ethyl-4-iodo-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2/c1-2-15-11(12(16)17)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWECKRXYECFJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




